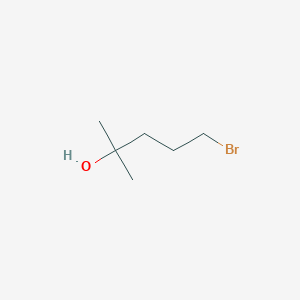

5-Bromo-2-methyl-2-pentanol

Beschreibung

Significance of Halogenated Alcohols as Synthetic Intermediates in Modern Chemistry

Halogenated alcohols, often referred to as halohydrins, are a class of compounds of significant importance in modern organic chemistry. chemistrywithdrsantosh.com Their value stems from their bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to a halogen. This duality allows them to serve as versatile synthetic intermediates, providing a gateway to a diverse array of functional group transformations and molecular structures. chemistrywithdrsantosh.comunco.edu

The presence of the hydroxyl and halogen groups on the same carbon skeleton enables a wide range of chemical reactions. The hydroxyl group can be oxidized to form aldehydes or ketones, while the carbon-halogen bond is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. alevelchemistryhelp.co.uk This reactivity is fundamental to constructing complex molecules, as haloalcohols can be used to form ethers, esters, and amines, or participate in elimination reactions to form alkenes.

Furthermore, organohalogen compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cas.cn The incorporation of a halogen atom can influence the biological activity of a molecule. mt.com Consequently, halogenated alcohols are frequently employed as key building blocks in the synthesis of active pharmaceutical ingredients and other high-value chemicals. unco.edu Their ability to participate in carbon-carbon bond-forming reactions, such as in the preparation of Grignard reagents, further underscores their importance as pivotal intermediates in synthetic chemistry. mt.com

Historical Context and Evolution of Synthetic Strategies for Brominated Alcohols

The synthesis of brominated alcohols has evolved significantly over time, moving from harsh, classical methods to more sophisticated and milder protocols that offer greater selectivity and functional group tolerance.

Historically, the conversion of alcohols to alkyl bromides relied on strong, often corrosive, acidic reagents. cas.cn Common methods included the use of concentrated hydrobromic acid (HBr), often in combination with sulfuric acid, which protonates the alcohol's hydroxyl group to form water, a good leaving group, facilitating nucleophilic substitution by the bromide ion. unco.eduorgsyn.org Other classical reagents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂), which effectively convert alcohols to their corresponding bromides. google.com While effective, these traditional methods often lack selectivity and are incompatible with sensitive functional groups due to their highly acidic or reactive nature. cas.cn

Modern synthetic chemistry has driven the development of milder and more selective brominating agents. The Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a prominent example. cas.cn This method proceeds under neutral conditions, making it suitable for substrates with acid-sensitive groups. Other advancements include the use of N-bromosuccinimide (NBS) for allylic and benzylic bromination and the development of novel reagents like α,α-dibromo-β-dicarbonyl compounds, which allow for the bromination of primary and secondary alcohols at room temperature. lookchem.com

A notable synthetic route to 5-Bromo-2-methyl-2-pentanol itself involves a Grignard reaction between ethyl 4-bromobutyrate and methylmagnesium bromide, which produces the target tertiary alcohol in good yield. chemicalbook.com This approach highlights the use of organometallic reagents to construct specific carbon skeletons and introduce desired functionality in a controlled manner, representing a significant departure from simple alcohol-to-bromide conversions.

Comparison of Synthetic Methods for Brominated Alcohols

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Acidic | HBr / H₂SO₄ orgsyn.org | Reflux | Inexpensive, readily available reagents. | Harsh conditions, not suitable for sensitive molecules, risk of rearrangements. cas.cn |

| Phosphorus Halide | PBr₃ google.com | Varies | Effective for primary and secondary alcohols. | Reagent is corrosive and moisture-sensitive. chemistrywithdrsantosh.com |

| Appel Reaction | PPh₃, CBr₄ cas.cn | Mild, neutral | High selectivity, tolerates many functional groups. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. cas.cn |

| Grignard Synthesis | Grignard Reagent, Brominated Ester chemicalbook.com | Anhydrous, inert atmosphere | Builds carbon skeleton and alcohol simultaneously. | Requires strict anhydrous conditions, sensitive to protic functional groups. |

| Modern Reagents | α,α-dibromo-β-dicarbonyl compounds lookchem.com | Room Temperature | Mild, neutral conditions, very short reaction times. | Reagent specificity and availability may be limited. |

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of complex, biologically active molecules. Its specific structure is well-suited for constructing particular molecular frameworks.

A significant area of application is in the synthesis of vitamin D3 analogues. chemicalbook.com Researchers have utilized this compound as a reactant to create derivatives intended as potential antipsoriatic agents. chemicalbook.com In these synthetic schemes, the compound serves as a side-chain precursor, where both the hydroxyl and bromo functionalities are exploited to build the final complex structure.

Another important research trajectory is its use in the synthesis of sesquiterpenoids, a class of natural products with diverse biological activities and applications in fragrances. The bifunctional nature of this compound allows for sequential or one-pot reactions to form cyclic or acyclic terpene-like structures. The bromine atom facilitates nucleophilic substitutions to extend the carbon chain or introduce other functionalities, while the tertiary alcohol can direct or participate in cyclization reactions.

Future research is likely to continue exploring the utility of this compound as a versatile building block. Its potential for intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile to displace the bromide and form a substituted tetrahydrofuran (B95107) ring (e.g., 2,2-dimethyltetrahydrofuran), represents a logical and efficient way to create heterocyclic systems. This type of transformation is fundamental in the synthesis of many natural products and pharmacologically active compounds.

Eigenschaften

IUPAC Name |

5-bromo-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUPQDZDIVJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 5 Bromo 2 Methyl 2 Pentanol

Primary Synthetic Routes: The Grignard Reaction Paradigm

The most common and well-established method for synthesizing 5-Bromo-2-methyl-2-pentanol is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound, leading to the formation of an alcohol after an aqueous workup. organic-chemistry.orgchemistrysteps.comkhanacademy.org In the case of this compound, this involves the reaction of a suitable Grignard reagent with a ketone or an ester. chemistrysteps.comlibretexts.org

Detailed Mechanistic Pathways of the Grignard Synthesis

The synthesis of this compound via a Grignard reaction typically involves the reaction of ethyl 4-bromobutyrate with methylmagnesium bromide. chemicalbook.com The reaction proceeds through the following mechanistic steps:

An alternative Grignard route involves the reaction of acetone (B3395972) with the Grignard reagent derived from 1,3-dibromopropane. However, this can be more complex due to the potential for side reactions.

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The use of flow chemistry has shown promise in optimizing Grignard reactions, offering better control over reaction parameters and leading to excellent, reproducible yields. doaj.orgresearchgate.net Key factors for optimization include:

Design and Synthesis of Key Precursors in the Grignard Route

The primary precursors for the Grignard synthesis of this compound are an appropriate Grignard reagent and a carbonyl compound.

Table 1: Precursors for Grignard Synthesis

| Precursor | Synthesis Method |

|---|---|

| Methylmagnesium Bromide | Reaction of methyl bromide with magnesium metal in anhydrous ether. orgsyn.org |

| Ethyl 4-bromobutyrate | Fischer esterification of 4-bromobutyric acid with ethanol. |

Alternative and Emerging Synthetic Approaches

While the Grignard reaction is a robust method, researchers are continually exploring alternative synthetic strategies to improve efficiency, reduce steps, and overcome some of the limitations of the Grignard approach.

Exploration of Direct Bromination Methodologies: Challenges and Regioselectivity

A conceptually simpler approach to this compound would be the direct bromination of 2-methyl-2-pentanol (B124083). However, this method is fraught with challenges, primarily concerning regioselectivity.

Radical bromination of alkanes is known to be selective for the most substituted carbon atom due to the stability of the resulting radical intermediate (tertiary > secondary > primary). organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.comyoutube.comwou.edu However, in the case of an alcohol like 2-methyl-2-pentanol, the hydroxyl group can complicate the reaction. Direct bromination of alcohols to alkyl bromides can be achieved using reagents like phosphorus tribromide or thionyl bromide, but these typically replace the hydroxyl group. tandfonline.comorganic-chemistry.org

Free radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator could theoretically brominate the carbon chain. However, this would likely lead to a mixture of products, with bromination occurring at various positions on the pentyl chain, making purification difficult and lowering the yield of the desired isomer. The presence of the tertiary alcohol functionality might also lead to side reactions under radical conditions. While direct bromination of certain alcohols has been achieved with high selectivity, these methods are often substrate-specific and may not be applicable to 2-methyl-2-pentanol. nih.govnsf.gov

Table 2: Challenges in Direct Bromination

| Challenge | Description |

|---|---|

| Regioselectivity | Radical bromination can lead to a mixture of isomers, making purification difficult. |

| Side Reactions | The hydroxyl group can interfere with the bromination reaction, leading to undesired byproducts. |

| Low Efficiency | Reported yields for similar direct brominations of tertiary alcohols are often low. |

Retrosynthetic Analyses for Novel Synthetic Routes to this compound

Retrosynthetic analysis is a powerful tool for devising new synthetic pathways. uzh.chmasterorganicchemistry.com For this compound, several disconnections can be considered:

Each of these retrosynthetic pathways offers potential avenues for the synthesis of this compound, with the Grignard-based routes remaining the most direct and highest-yielding to date. Future research may focus on developing more efficient and selective direct bromination methods or exploring novel ring-opening strategies to access this valuable synthetic intermediate.

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the primary synthetic routes to this compound reveals distinct advantages and challenges concerning their efficiency and scalability. The two main approaches are the Grignard reaction and the bromination of a corresponding alcohol.

Grignard Reaction: A prevalent method for synthesizing this compound involves the Grignard reaction between ethyl 4-bromobutyrate and methylmagnesium bromide. This reaction typically proceeds in an ether solvent, such as diethyl ether, under anhydrous conditions. The reported yield for this specific transformation is approximately 67%.

Efficiency: While a 67% yield is synthetically useful, it indicates that a significant portion of the starting material is lost to side reactions or incomplete conversion. A common side reaction in Grignard syntheses is the formation of Wurtz coupling products. scbt.com

Scalability: The scalability of Grignard reactions in traditional batch processes presents significant challenges. organic-chemistry.org These reactions are often highly exothermic, and the initiation can be unpredictable, creating a risk of thermal runaway on a large scale. gla.ac.uk Careful control of reagent addition and efficient heat dissipation are critical for safe industrial-scale production. However, the advent of continuous flow reactor technology offers a promising solution for scaling up Grignard reactions. Flow chemistry allows for superior control over reaction parameters, enhanced heat transfer, and improved safety, making the process more readily scalable. scbt.comresearchgate.net

Bromination of 2-Methyl-2-pentanol: An alternative pathway is the bromination of the tertiary alcohol, 2-methyl-2-pentanol, using a brominating agent such as N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator.

Efficiency: The yields of NBS brominations can be very high, often exceeding those of comparable Grignard reactions. While a specific yield for the bromination of 2-methyl-2-pentanol is not widely reported, similar reactions demonstrate the potential for high efficiency. The selectivity of NBS for replacing specific hydrogen atoms is a key advantage. organicchemistrytutor.com

Table 1: Comparative Overview of Synthetic Routes

| Parameter | Grignard Reaction (ethyl 4-bromobutyrate + MeMgBr) | Bromination (2-methyl-2-pentanol + NBS) |

|---|---|---|

| Reported Yield | ~67% | Generally high, specific value not reported |

| Key Reactants | Ethyl 4-bromobutyrate, Methylmagnesium bromide | 2-Methyl-2-pentanol, N-Bromosuccinimide (NBS) |

| Scalability (Batch) | Challenging due to exothermicity and initiation issues | Generally more straightforward than Grignard |

| Scalability (Flow) | Highly scalable with improved safety and control | Highly scalable, efficient, and safe |

| Primary Byproducts | Magnesium salts, Wurtz coupling products | Succinimide |

Sustainable Synthesis Practices for this compound

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies in the chemical industry. For the production of this compound, this involves considering the environmental impact of solvents, maximizing atom economy, and minimizing waste.

Solvent Selection and Green Reaction Media Considerations

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for both Grignard and bromination reactions often have significant health and environmental drawbacks.

For Grignard Synthesis: Traditionally, Grignard reactions are performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents pose fire hazards due to their volatility and low flash points, and THF can form explosive peroxides. Green chemistry research has identified more sustainable alternatives.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is considered a much greener alternative. It has a higher boiling point and flash point than THF, reducing fire risk. Its lower miscibility with water simplifies aqueous work-up procedures, potentially reducing the volume of extraction solvents needed.

Cyclopentyl methyl ether (CPME): CPME is another green solvent alternative that is resistant to peroxide formation and has low water miscibility.

For NBS Bromination: Historically, radical brominations using NBS were often carried out in chlorinated solvents like carbon tetrachloride (CCl₄), which is now known to be a toxic, ozone-depleting substance. psu.edu Greener alternatives are now preferred:

Diethyl Carbonate and Ethyl Acetate (B1210297): These are considered more environmentally friendly solvents and have been used successfully for NBS brominations, sometimes in combination with microwave heating to improve reaction rates and yields. psu.edu

Acetonitrile (B52724): This solvent has been effectively used in continuous flow bromination processes, avoiding the need for hazardous chlorinated solvents. researchgate.net

Solvent-Free Conditions: In some cases, NBS brominations can be performed without any solvent, particularly when one of the reactants is a liquid. This approach, involving the simple mixing of reactants, represents a highly green alternative by completely eliminating solvent waste. rsc.org

Table 2: Green Solvent Alternatives

| Reaction Type | Traditional Solvent | Green Alternative(s) | Key Benefits of Green Alternative |

|---|---|---|---|

| Grignard Synthesis | Diethyl ether, THF | 2-MeTHF, CPME | Renewable source (2-MeTHF), higher safety profile, easier work-up |

| NBS Bromination | Carbon tetrachloride (CCl₄) | Diethyl carbonate, Ethyl acetate, Acetonitrile, Solvent-free | Lower toxicity, avoids ozone depletion, eliminates solvent waste |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

Calculating Atom Economy:

The theoretical percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Grignard Route: C4H8BrO2C2H5 + 2 CH3MgBr → C6H13BrO + (CH3O)MgBr + C2H5OMgBr Reactants: Ethyl 4-bromobutyrate (195.05 g/mol ) + 2 x Methylmagnesium bromide (119.25 g/mol ) Desired Product: this compound (181.07 g/mol ) Atom Economy = [181.07 / (195.05 + 2 * 119.25)] x 100 ≈ 41.7%

NBS Bromination Route: C6H14O + C4H4BrNO2 → C6H13BrO + C4H5NO2 Reactants: 2-Methyl-2-pentanol (102.18 g/mol ) + N-Bromosuccinimide (177.98 g/mol ) Desired Product: this compound (181.07 g/mol ) Atom Economy = [181.07 / (102.18 + 177.98)] x 100 ≈ 64.6%

The NBS bromination route exhibits a significantly higher theoretical atom economy than the Grignard route, making it the more efficient process from an atom-utilization perspective.

Waste Minimization:

Beyond atom economy, minimizing waste involves considering byproducts, work-up procedures, and the potential for recycling.

Grignard Synthesis: The primary waste stream from this route consists of magnesium salts generated during the acidic work-up step. These salts are typically dissolved in a large volume of water, creating a significant amount of aqueous waste that requires treatment.

Comprehensive Analysis of 5 Bromo 2 Methyl 2 Pentanol Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Elucidation of SN1 Pathway Dominance and Carbocation Intermediate Dynamics

While the bromine is on a primary carbon, the molecule can undergo SN1-type reactions, particularly under conditions that favor carbocation formation. chemist.sglibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org The mechanism involves the departure of the leaving group (bromide ion) in a slow, rate-determining step to form a carbocation intermediate. youtube.com Although a primary carbocation would be inherently unstable, rearrangements can occur to form a more stable tertiary carbocation at the carbon bearing the hydroxyl group. This process is influenced by factors like the solvent polarity and the nature of the nucleophile. youtube.com

In the case of 5-bromo-2-methyl-2-pentanol, an intramolecular reaction can occur. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process, known as intramolecular cyclization, is particularly favorable when it leads to the formation of a stable five- or six-membered ring. For this compound, this would result in the formation of a six-membered cyclic ether, tetrahydropyran. The reaction is often facilitated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion. chegg.com

A similar intramolecular cyclization is observed when 5-bromo-2,2-dimethyl-1-pentanol is treated with sodium hydride, yielding a cyclic ether. chegg.com

Investigation of SN2 Pathway Contributions and Steric Hindrance Effects

The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group, occurring in a single, concerted step. youtube.com For this compound, the bromine is on a primary carbon, which would typically favor an SN2 reaction. However, the presence of a bulky tertiary alcohol group three carbons away can introduce steric hindrance, potentially slowing down the rate of an SN2 reaction. youtube.com

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway |

| Substrate Structure | Tertiary carbocation intermediate is relatively stable. | Primary bromide favors SN2, but steric hindrance from the tertiary alcohol group can impede the reaction. |

| Nucleophile | Weak nucleophiles and protic solvents favor SN1. | Strong, unhindered nucleophiles favor SN2. |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. | Polar aprotic solvents favor SN2. |

| Leaving Group | A good leaving group (like bromide) is essential for both pathways. | A good leaving group is essential for both pathways. |

Regiochemical and Stereochemical Outcomes in Substitution Products

The regiochemistry of substitution reactions of this compound is dictated by the position of the electrophilic carbon. In intermolecular reactions, the nucleophile will attack the primary carbon bonded to the bromine.

A significant regiochemical outcome for this molecule is the formation of a cyclic ether through intramolecular Williamson ether synthesis. When treated with a base like sodium hydride, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then attacks the carbon bearing the bromine, leading to the formation of 2,2-dimethyltetrahydropyran. chegg.comchegg.com

The stereochemistry of SN1 reactions typically leads to a racemic mixture of products if a new chiral center is formed, due to the planar nature of the carbocation intermediate which can be attacked from either side. libretexts.org In the case of intramolecular cyclization of this compound, no new chiral center is formed, so this is not a primary consideration. SN2 reactions proceed with an inversion of stereochemistry at the reaction center. Since the carbon bearing the bromine in this compound is not a stereocenter, the stereochemical outcome at this position is not a factor.

Oxidative Transformations of the Tertiary Hydroxyl Group

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.ukchemguide.co.uk

Selective Oxidation Protocols for Aldehyde and Ketone Formation

Tertiary alcohols, such as the one in this compound, lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uk This hydrogen is necessary for the typical oxidation mechanisms that form aldehydes or ketones. lumenlearning.comlibretexts.org Therefore, oxidation of this compound to an aldehyde or ketone without breaking carbon-carbon bonds is not feasible. studymind.co.ukquora.com

Strong oxidizing agents under harsh conditions, such as high temperatures and strong acids, can lead to the oxidative cleavage of carbon-carbon bonds adjacent to the tertiary alcohol. This would result in a mixture of smaller carboxylic acids and ketones, but it is not a selective or synthetically useful transformation. quora.com

| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Tertiary Alcohol Product |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid chemguide.co.uk | Ketone lumenlearning.com | No reaction (under mild conditions) studymind.co.ukchemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | Aldehyde fiveable.me | Ketone fiveable.me | No reaction fiveable.me |

| Dess-Martin Periodinane | Aldehyde wikipedia.org | Ketone wikipedia.org | No reaction openstax.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid libretexts.org | Ketone (can be further oxidized) | No reaction (under mild conditions) |

Mechanistic Studies of Controlled Oxidation Reactions

The mechanism for the oxidation of primary and secondary alcohols typically involves the formation of a chromate (B82759) ester (when using chromium-based reagents) followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the departure of the reduced chromium species. libretexts.orgmasterorganicchemistry.com This elimination step forms the carbon-oxygen double bond of the resulting aldehyde or ketone. openstax.orgmasterorganicchemistry.com

Since tertiary alcohols lack the crucial hydrogen on the carbinol carbon, this elimination step cannot occur. chemguide.co.uklumenlearning.com Therefore, they are resistant to oxidation by reagents like chromic acid, PCC, and Dess-Martin periodinane under standard conditions. studymind.co.ukfiveable.meopenstax.org Any oxidation that does occur under more forceful conditions proceeds through different, non-selective mechanisms involving the cleavage of carbon-carbon bonds. quora.com

Reductive Processes and Hydrogenation Strategies

The presence of both a hydroxyl group and a carbon-bromine bond in this compound opens up possibilities for various reductive pathways. The selectivity of these reductions is crucial in determining the final product.

Selective Reduction of the Hydroxyl Group

The direct reduction of the tertiary hydroxyl group in this compound to form 5-bromo-2-methylpentane is a complex process. libretexts.org Alcohols are not readily reduced directly; their hydroxyl group is a poor leaving group. libretexts.orgrutgers.edu A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a hydride ion from a reagent like lithium aluminum hydride (LiAlH4). libretexts.orgrutgers.edu

Another approach is the Barton-McCombie deoxygenation, a radical-based method. This involves converting the alcohol to a thiocarbonyl derivative, which is subsequently treated with a radical initiator and a hydrogen atom donor to achieve deoxygenation.

Reductive Debromination and Aliphatic Chain Modification

The removal of the bromine atom from this compound to yield 2-methyl-2-pentanol (B124083) is a more straightforward reductive process. wikipedia.org This reductive dehalogenation can be accomplished through several methods. wikipedia.org

Catalytic hydrogenation is a widely used technique. This method employs a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the carbon-bromine bond. google.com Other effective reducing agents include metal hydrides like lithium aluminum hydride (LiAlH4). acs.org Dissolving metal reductions, for instance, using sodium in an appropriate solvent, can also be utilized for this transformation. Recent advancements have also explored light-mediated reductive dehalogenation of unactivated alkyl and aryl bromides. acs.org

Elimination Reactions and Alkene Formation from this compound Analogues

Elimination reactions of haloalkanes, such as analogues of this compound, are fundamental for the synthesis of alkenes. chemguide.co.uk The reaction conditions and the structure of the substrate play a pivotal role in determining the mechanistic pathway and the resulting products. missouri.edu

E1 and E2 Mechanistic Pathways

The elimination of hydrogen bromide (HBr) from haloalkanes can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). studysmarter.co.ukwikipedia.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the halogen, while the halide ion departs simultaneously. chemguide.co.uk This pathway is favored by strong, non-hindered bases and is typical for primary and secondary haloalkanes. chemguide.co.ukwikipedia.org

The E1 mechanism is a two-step process. vedantu.com It begins with the slow departure of the leaving group to form a carbocation intermediate. vedantu.com Subsequently, a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. vedantu.com Tertiary haloalkanes are more prone to undergo E1 reactions, particularly in the presence of a weak base and a polar protic solvent that can stabilize the carbocation intermediate. libretexts.org

The choice between E1 and E2 is influenced by the strength of the base, the solvent, and the structure of the alkyl halide. libretexts.org Strong bases favor E2, while weak bases and ionizing solvents favor E1. libretexts.org

Regioselectivity (Saytzeff vs. Hofmann) in Alkene Production

When an elimination reaction can result in the formation of more than one alkene isomer, the regioselectivity is described by either Saytzeff's or Hofmann's rule. slideshare.net

Saytzeff's Rule (or Zaitsev's Rule): This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. vedantu.combyjus.com This outcome is generally favored when using a small, strong base. youtube.com

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. testbook.com This is often the case when a bulky, sterically hindered base is used, as it preferentially abstracts the more sterically accessible proton. tutorchase.com

For an analogue like 2-bromo-2-methylbutane, elimination reactions can yield both 2-methyl-2-butene (B146552) (Saytzeff product) and 2-methyl-1-butene (B49056) (Hofmann product). missouri.edu The use of a strong, unhindered base like sodium hydroxide (B78521) would favor the formation of the more stable Saytzeff product. youtube.com Conversely, a bulky base like potassium tert-butoxide would lead to a higher proportion of the Hofmann product. youtube.com

Advanced Mechanistic Elucidation through Computational Chemistry

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms in detail. researchgate.netresearchgate.neted.gov These computational approaches allow for the modeling of reaction pathways and the calculation of energies of reactants, intermediates, transition states, and products. researchgate.net

For the reactions of this compound and its analogues, computational studies can provide significant insights into:

Reaction Kinetics and Thermodynamics: By mapping the potential energy surface, the feasibility of different reaction pathways, such as E1 versus E2, can be evaluated. researchgate.net

Transition State Analysis: The geometries and energies of transition states can be calculated to understand the structural and electronic factors that govern the reaction rate and selectivity. nih.gov

Intermediate Stability: The stability of carbocation intermediates in E1 reactions can be assessed, helping to explain product distributions and the potential for rearrangements.

Regioselectivity: Computational models can predict the activation barriers for the formation of Saytzeff and Hofmann products, offering a rationale for the observed regioselectivity under different basic conditions.

By integrating experimental findings with computational data, a more comprehensive and nuanced understanding of the chemical behavior of complex molecules like this compound can be achieved. ed.gov

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. For a molecule like this compound, DFT can be employed to model its behavior in chemical reactions, providing insights into potential reaction pathways. This approach is particularly useful for elucidating the mechanisms of reactions such as nucleophilic substitution and elimination, which are characteristic of haloalkanes.

The analysis would begin with the optimization of the ground state geometry of this compound. This involves finding the lowest energy arrangement of its atoms. Subsequent calculations would then map out the potential energy surface for its reaction with a given reagent. For instance, in a reaction involving a nucleophile, DFT calculations can model the approach of the nucleophile to the carbon atom bearing the bromine, calculating the energy changes at each step.

To illustrate a hypothetical reaction pathway analysis for the hydrolysis of this compound, which would proceed via an SN1 mechanism due to the stability of the tertiary carbocation intermediate, a DFT study would calculate the energies of the following steps:

Protonation of the hydroxyl group.

Loss of the water molecule to form a tertiary carbocation.

Intramolecular attack by the bromine atom on the carbocation (a competing reaction) or attack by a water molecule (in an aqueous solution).

Deprotonation to form the final product.

The calculated energies would allow for the creation of a detailed reaction coordinate diagram, providing a quantitative understanding of the reaction's energetics.

Interactive Data Table: Hypothetical DFT Energy Values for a Postulated SN1 Reaction of this compound

Note: The following data is illustrative and represents a theoretical model for educational purposes. The values are not derived from actual experimental or computational studies on this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound | 0 |

| 2 | Transition State 1 (C-Br bond breaking) | +20 |

| 3 | Tertiary Carbocation Intermediate | +15 |

| 4 | Transition State 2 (Nucleophilic attack) | +18 |

| 5 | Product (e.g., 2-methyl-2,5-pentanediol) | -10 |

Transition State Analysis and Energy Landscape Mapping

Transition state analysis is a critical component of understanding reaction mechanisms, and it is intimately linked with the energy landscape of a reaction. The transition state is the highest energy point along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, the nature of the transition state would depend on the specific reaction. For example, in a hypothetical SN2 reaction with a strong, unhindered nucleophile, the transition state would be a pentacoordinate carbon center where the nucleophile is forming a new bond as the bromide ion is leaving. The steric hindrance from the two methyl groups and the pentyl chain at the tertiary carbon would likely make this a high-energy transition state, disfavoring the SN2 pathway.

Conversely, for an SN1 reaction, the key transition state would be that leading to the formation of the tertiary carbocation intermediate. chegg.com The stability of this carbocation, due to the electron-donating effects of the three alkyl groups, would lower the energy of this transition state, making the SN1 pathway more favorable, especially with a weak nucleophile in a polar protic solvent.

Energy landscape mapping provides a more global view of the possible reaction pathways. For this compound, the energy landscape would show the relative energies of all possible intermediates and transition states, not just those for a single pathway. This can reveal the possibility of competing reactions, such as elimination (E1) reactions, which would also proceed through a carbocation intermediate. The landscape would depict the "valleys" corresponding to stable species (reactants, intermediates, products) and the "mountain passes" corresponding to the transition states that connect them.

By analyzing the topography of this landscape, chemists can predict the major and minor products of a reaction under different conditions. For instance, at higher temperatures, reactions with higher activation energies, such as elimination reactions, may become more competitive with substitution reactions.

Strategic Applications of 5 Bromo 2 Methyl 2 Pentanol As a Versatile Chemical Building Block

Role in the Synthesis of Complex Natural Products

The unique structural features of 5-bromo-2-methyl-2-pentanol make it a crucial starting material for the synthesis of complex and biologically important natural products. Its reactive bromine atom and hydroxyl group allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Stereoselective Construction of Sesquiterpenoids and Related Bioactive Compounds

This compound serves as a key intermediate in the synthesis of sesquiterpenoids. The bromine atom facilitates nucleophilic substitution reactions, which are instrumental in forming the complex carbon skeletons characteristic of these compounds. This reactivity allows for the controlled and stereoselective introduction of various functional groups, leading to the creation of novel sesquiterpenoids with potential applications in the fragrance and flavor industries. An analog, 5-bromo-2-methyl-2-pentene, is also utilized in the synthesis of penifulvin A, a sesquiterpenoid with a unique dioxa-fenestrane structure. fishersci.ca

Synthetic Pathways to Vitamin D Analogues and Derivatives

In the realm of medicinal chemistry, this compound is a crucial reactant for synthesizing vitamin D3 analogues, which are investigated for their potential as antipsoriatic agents. chemicalbook.com Specifically, the methoxymethyl (MOM) ether derivative of this compound is converted into a magnesium cyanocuprate reagent. This reagent then participates in a 1,4-addition reaction to an ethylidene epoxide, a key step in constructing the C/D ring system of vitamin D analogues. nih.gov This synthetic strategy has been successfully employed to create 15α-hydroxy-16-ene-CD ring structures with specific stereochemistry, ultimately leading to the formation of C15-modified vitamin D analogues. nih.govresearchmap.jp The development of such synthetic routes is critical, as the modification of the C/D ring of vitamin D is challenging but essential for exploring the structure-activity relationships of these potent biological regulators. researchmap.jp

Contribution to Specialty Chemical and Material Science Applications

The reactivity of this compound extends beyond natural product synthesis into the realm of specialty chemicals and materials science.

Intermediate in Cyclic Carbonate Synthesis

This compound is utilized in the synthesis of cyclic carbonates. These cyclic carbonates are important intermediates in the fields of polymer chemistry and materials science, highlighting the versatility of this compound as a building block for a wide range of chemical products.

Precursor for Advanced Polymeric Materials (if applicable)

While direct application as a precursor for advanced polymeric materials is not extensively documented, its role in synthesizing cyclic carbonates suggests a potential indirect contribution. Cyclic carbonates are known monomers for the synthesis of biodegradable and biocompatible polymers, which are of increasing interest. nih.gov

Applications in Isotopic Labeling and Metabolic Tracing Studies

There is no direct evidence found in the search results to suggest that this compound is used in isotopic labeling and metabolic tracing studies. However, a related compound, 5-bromo-2-methyl-2-pentene, has been used in the synthesis of geraniol-3-¹⁴C, indicating that bromo-methyl-pentene structures can be valuable in creating radiolabeled compounds for research purposes. fishersci.casigmaaldrich.com

Synthesis of Labeled Compounds (e.g., geraniol-3-¹⁴C) for Biochemical Research

A hypothetical, yet chemically sound, pathway for the synthesis of geraniol-3-¹⁴C using this compound as a precursor is outlined below. This proposed synthesis involves the strategic conversion of the starting material into a suitable intermediate for the introduction of the radiolabel, followed by further transformations to yield the target molecule.

Proposed Synthetic Pathway:

A potential synthetic route could involve the initial conversion of this compound to a Grignard reagent. This organometallic intermediate could then be reacted with a ¹⁴C-labeled electrophile, such as ¹⁴CO₂, to introduce the radiolabel. Subsequent reduction and further functional group manipulations would then lead to the formation of geraniol-3-¹⁴C.

Detailed Research Findings

While a specific study detailing the synthesis of geraniol-3-¹⁴C from this compound is not available, research into the synthesis of labeled isoprenoids and the reactions of bromo-compounds provides a strong foundation for this proposed pathway. Studies on the biosynthesis of geraniol (B1671447) have identified its natural precursors as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Chemical syntheses often aim to mimic these biological routes or employ alternative strategies using versatile building blocks.

The synthesis of other ¹⁴C-labeled compounds for metabolic studies is a well-established practice. For instance, the synthesis of ¹⁴C-labeled bunolol, a beta-blocker, involved a multi-step process starting from a simpler labeled precursor. This highlights the general approach of incorporating a radiolabel at an early stage and carrying it through a synthetic sequence.

The table below outlines the proposed key steps in the synthesis of geraniol-3-¹⁴C from this compound, along with the rationale for each step based on known chemical reactions.

| Step | Reaction | Reagents and Conditions | Rationale |

| 1 | Protection of the hydroxyl group | Dihydropyran (DHP), p-toluenesulfonic acid (catalytic) | To prevent the acidic proton of the hydroxyl group from interfering with the formation of the Grignard reagent. |

| 2 | Formation of Grignard reagent | Magnesium turnings (Mg), dry diethyl ether | To convert the alkyl bromide into a nucleophilic organometallic reagent. |

| 3 | Introduction of ¹⁴C label | ¹⁴CO₂ (gas), then H₃O⁺ | The Grignard reagent reacts with ¹⁴CO₂ to form a ¹⁴C-labeled carboxylate, which is then protonated to a carboxylic acid. |

| 4 | Reduction of the carboxylic acid | Lithium aluminum hydride (LiAlH₄), dry diethyl ether, then H₃O⁺ | To reduce the newly formed ¹⁴C-carboxylic acid to a ¹⁴C-primary alcohol. |

| 5 | Deprotection of the tertiary alcohol | Acetic acid, water, tetrahydrofuran (B95107) (THF) | To remove the tetrahydropyranyl (THP) protecting group and restore the tertiary hydroxyl group. |

| 6 | Selective oxidation of the primary alcohol | Pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH₂Cl₂) | To selectively oxidize the primary alcohol to an aldehyde without affecting the tertiary alcohol. |

| 7 | Wittig reaction | (Triphenylphosphoranylidene)acetaldehyde, in a suitable solvent | To form the α,β-unsaturated aldehyde structure characteristic of geranial (a precursor to geraniol). |

| 8 | Reduction of the aldehyde | Sodium borohydride (B1222165) (NaBH₄), methanol | To selectively reduce the aldehyde group of geranial to the primary alcohol of geraniol. |

This proposed synthesis, while theoretical, demonstrates the strategic utility of this compound as a versatile starting material for the preparation of complex, isotopically labeled molecules for biochemical research. The ability to introduce a ¹⁴C label at a specific position allows for precise tracking of the molecule and its metabolites in biological systems, providing invaluable insights into its metabolic fate.

Structural Characterization and Analytical Methodologies for 5 Bromo 2 Methyl 2 Pentanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 5-bromo-2-methyl-2-pentanol, providing insights into its atomic connectivity and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. The two methyl groups attached to the tertiary carbon bearing the hydroxyl group typically appear as a singlet around δ 1.27 ppm, integrating to six protons. The protons of the two methylene (B1212753) groups in the alkyl chain appear as a multiplet in the region of δ 1.64–1.96 ppm, integrating to four protons. The methylene group adjacent to the bromine atom shows a triplet at approximately δ 3.44 ppm, integrating to two protons. The hydroxyl proton signal can be observed, although its chemical shift can vary depending on the solvent and concentration.

¹³C NMR and DEPT: Carbon-13 NMR, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). nsf.govacs.org This allows for the conclusive assignment of all carbon signals in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.27 | s | 6H |

| CH₂CH₂ | ~1.64–1.96 | m | 4H |

| CH₂Br | ~3.44 | t | 2H |

| OH | Variable | s | 1H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its molecular formula. For this compound (C₆H₁₃BrO), the expected monoisotopic mass is approximately 180.01498 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing strong evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group. The presence of C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. A key absorption for this molecule is the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500–600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups. The C-Br stretch is often more intense in the Raman spectrum than in the IR spectrum. Conformational analysis of similar bromoalkanes has been performed using both liquid-state and solid-state IR and Raman spectra. sigmaaldrich.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200–3600 (broad) |

| C-H | Stretching | 2850–3000 |

| C-Br | Stretching | 500–600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or isomers and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chemmethod.com It is well-suited for the analysis of volatile compounds like this compound and its potential isomers. chemmethod.com The gas chromatogram will show the retention time of the compound, which can be used for its identification when compared to a standard. The mass spectrometer detector provides a mass spectrum for each separated component, allowing for confirmation of the identity of this compound and the identification of any impurities. mdpi.com For instance, GC-MS can be used to monitor for byproducts in related reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. researchgate.net For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netsielc.com Detection can be achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). HPLC is particularly useful for quantitative analysis, allowing for the precise determination of the purity of this compound. researchgate.net The method can be validated to determine its limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

Stereochemical Analysis

The spatial arrangement of atoms in chiral derivatives of this compound is elucidated through stereochemical analysis. This is a critical step in asymmetric synthesis and for the characterization of optically active materials. The primary objectives are to quantify the enantiomeric purity and to assign the absolute configuration of the chiral centers.

The enantiomeric excess (ee) of a chiral sample is a measure of its purity, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a cornerstone technique for determining the enantiomeric excess of chiral derivatives of this compound.

To facilitate chiral separation by GC, the hydroxyl group of the this compound derivative is often acylated, for instance, with acetic anhydride (B1165640) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to form the corresponding ester. This derivatization enhances the volatility of the compound and can improve the chiral recognition on the stationary phase.

The separation of these enantiomeric derivatives is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based columns, such as those with Chirasil-Dex CB or HP-Chiral-20B stationary phases, are commonly employed for the resolution of chiral alcohols and their derivatives. semanticscholar.org The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

A hypothetical example of chiral GC analysis for the acetate (B1210297) derivative of a chiral analog of this compound is presented in the table below.

Table 1: Hypothetical Chiral GC Separation of (R/S)-5-bromo-2-methyl-2-pentyl acetate

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

| (R)-enantiomer | 12.5 | 95000 | 90% |

| (S)-enantiomer | 13.2 | 5000 |

This table is interactive. You can sort the data by clicking on the column headers.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for assigning the absolute configuration of chiral compounds, provided they contain a chromophore that absorbs in the UV-Vis region.

The tertiary alcohol this compound itself lacks a strong chromophore in the accessible UV-Vis range. Therefore, to apply ECD for absolute configuration assignment, it is necessary to introduce a chromophoric group, often by derivatizing the hydroxyl function. For instance, the alcohol can be converted into a benzoate (B1203000) or a p-bromobenzoate ester. These derivatives contain the phenyl or bromophenyl group, respectively, which act as chromophores.

The ECD spectrum of a chiral derivative will exhibit Cotton effects, which are characteristic positive or negative peaks resulting from the differential absorption of left and right circularly polarized light (Δε = εL - εR). The sign of the Cotton effect for a particular electronic transition is directly related to the absolute configuration of the stereocenter.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with the spectra of structurally related compounds of known absolute configuration or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

A hypothetical example of using ECD data to assign the absolute configuration of a benzoate derivative of a chiral analog of this compound is shown in the table below.

Table 2: Hypothetical ECD Data for the Benzoate Derivative of a Chiral Analog of this compound

| Wavelength (nm) | Cotton Effect (Δε) | Assignment | Inferred Absolute Configuration |

| 230 | Positive | π → π* transition of benzoate | R |

| 275 | Negative | n → π* transition of benzoate | R |

This table is interactive. You can sort the data by clicking on the column headers.

In this hypothetical case, the observed positive Cotton effect around 230 nm and a negative one around 275 nm could be correlated with an 'R' configuration at the C2 stereocenter by applying empirical rules such as the benzoate sector rule or by comparison with theoretical models.

Future Research Directions and Unexplored Avenues in 5 Bromo 2 Methyl 2 Pentanol Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A significant area of ongoing research focuses on the use of 5-Bromo-2-methyl-2-pentanol derivatives in diastereoselective synthesis, particularly for complex molecules like vitamin D analogues. nih.govresearchgate.net A key strategy involves the protection of the hydroxyl group, for instance as a methoxymethyl (MOM) ether, followed by conversion into an organometallic reagent. jst.go.jp

This derivative is instrumental in creating magnesium cyanocuprate reagents, which then participate in highly stereoselective reactions. jst.go.jp A notable application is the SN2' reaction with (17Z)-ethylidene-15α,16α-epoxyhydrindan derivatives. This key step proceeds with a high degree of anti-displacement, establishing the desired stereochemistry at multiple centers simultaneously. iiarjournals.org Research has demonstrated that this method can achieve a high diastereomeric ratio, favoring the natural 20R configuration crucial for biological activity. nih.govjst.go.jpiiarjournals.org

Future work will likely focus on refining these routes to achieve even higher selectivity and on applying this methodology to a broader range of chiral targets. Exploring different protecting groups for the alcohol and alternative organometallic species could lead to new synthetic pathways with improved efficiency and stereocontrol.

Table 1: Diastereoselective Synthesis Using a this compound Derivative

| Reaction Type | Key Reagent Derived from this compound | Substrate | Major Product Configuration | Diastereomeric Ratio (20R:20S) | Source(s) |

| SN2' 1,4-Addition | Magnesium cyanocuprate of this compound MOM ether | (17Z)-ethylidene-15α,16α-epoxyhydrindan | 15α-hydroxy-16-ene with 20R side chain | 11:1 | nih.govjst.go.jpiiarjournals.org |

Application in Organocatalysis and Biocatalysis for Asymmetric Synthesis

The direct application of this compound as a catalyst in organocatalysis or biocatalysis remains a largely unexplored frontier. Its inherent chirality at the C2 position suggests potential for its use as a scaffold for new chiral catalysts or as a substrate in biocatalytic transformations.

Future research could investigate:

Incorporation into Organocatalysts: The molecule could be chemically modified to act as a chiral ligand for metal-based catalysts or as the core of a purely organic catalyst. The stereocenter could induce asymmetry in reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder cycloadditions.

Biocatalytic Resolution: Enzymes, such as lipases or kinases, could be used for the kinetic resolution of racemic this compound. This would provide an efficient route to the pure enantiomers, which are currently accessed via multi-step synthesis from chiral precursors. These enantiomerically pure forms would be highly valuable for the syntheses described in the previous section.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. For this compound, this represents a promising avenue for future development. The synthesis of this compound often involves highly reactive Grignard reagents, a process that benefits from the enhanced heat and mass transfer capabilities of flow reactors. warf.orgepo.org

Furthermore, industrial methods for producing related compounds, such as the corresponding aldehyde 5-bromo-2-methylpentanal, already utilize continuous flow reactors and automated systems to improve yield and purity. Applying these principles to the synthesis of this compound could facilitate high-throughput production. This would be particularly beneficial for its application in drug discovery programs where large quantities of key intermediates are often required for the synthesis of compound libraries.

Exploration of Novel Reaction Pathways and Unexpected Reactivity Profiles

While the conversion to an organocuprate for SN2' reactions is a sophisticated use of this compound, its full reactive potential has yet to be unlocked. jst.go.jpiiarjournals.org The molecule's bifunctional nature—a tertiary alcohol and a primary bromide—allows for a range of transformations.

Future investigations could explore:

Intramolecular Cyclization: Under suitable conditions, the hydroxyl group could act as an internal nucleophile, displacing the bromide to form a substituted tetrahydrofuran (B95107) ring. The stereochemistry of this cyclization would be of significant interest.

Photoredox and Electrochemical Catalysis: Subjecting the compound to modern synthetic methods could reveal new reaction pathways. For example, photoredox catalysis might enable novel coupling reactions at the bromide position under mild conditions.

Domino Reactions: Designing reaction sequences where both the alcohol and bromide functionalities react in a specific order without isolation of intermediates could lead to the rapid construction of complex molecular architectures.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

In the context of this compound, "advanced functional materials" primarily refers to complex, biologically active molecules where the this compound-derived side chain is critical for function. Its most prominent role is as a key building block in the synthesis of novel vitamin D analogues with potential therapeutic applications. nih.govwarf.org

Researchers have successfully incorporated the side chain from this compound into the C/D ring system of vitamin D to create analogues with unique biological profiles. jst.go.jp These synthetic analogues have been shown to exhibit high binding affinity for the vitamin D receptor (VDR) and potent activity in regulating gene transcription, making them candidates for development as anticancer and antipsoriatic agents. iiarjournals.orgwarf.org

For example, the introduction of a 15α-hydroxy group, derived from the SN2' reaction, combined with other modifications on the A-ring, has led to analogues with significantly enhanced VDR binding affinity compared to the natural hormone. jst.go.jpiiarjournals.org

Table 2: Biological Activity of Functional Vitamin D Analogues Synthesized Using this compound

| Synthesized Analogue | Key Structural Feature(s) from Intermediate | Reported VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Potential Application | Source(s) |

| 1α,15α,25-Trihydroxy-16-ene-vitamin D₃ | 15α-hydroxy, 16-ene | 65% | Anticancer, Antipsoriasis | jst.go.jp |

| 2α-Methyl-1α,15α,25-trihydroxy-16-ene-vitamin D₃ | 15α-hydroxy, 16-ene | 278% | Anticancer, Antipsoriasis | jst.go.jpiiarjournals.org |

| 17(E)-1α,25-Dihydroxy-17(20)-dehydro-2-methylene-19-nor-vitamin D₃ | 17(20)-dehydro side chain | Pronounced cell differentiation activity | Anticancer, Psoriasis, Autoimmune disorders | warf.org |

Future work will undoubtedly focus on designing and synthesizing new generations of these functional molecules. By systematically altering the structure of the side chain originating from this compound and combining these changes with other modifications throughout the vitamin D skeleton, researchers aim to develop highly selective analogues with improved therapeutic indices.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-2-pentanol, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves bromination of 2-methyl-2-pentanol using N-bromosuccinimide (NBS) under radical initiation. For example, NBS (1.1 equiv) and 2,2′-azobis(isobutyronitrile) (AIBN, catalytic) in carbon tetrachloride at reflux (90°C) can yield brominated products . Alternatively, nucleophilic substitution of 2-bromo-2-methylpentane with a hydroxide source (e.g., NaOH in ethanol) may produce tertiary alcohols like 2-methyl-2-pentanol, though steric hindrance may require elevated temperatures or polar aprotic solvents . Optimization should focus on solvent choice, reaction time, and catalyst loading to minimize elimination byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Proton NMR : Identify tertiary alcohol proton (δ ~1.2 ppm) and methyl/bromo-substituted carbons (δ ~1.5–2.0 ppm for methyl; δ ~3.5–4.0 ppm for bromine-adjacent protons).

- Mass Spectrometry : Use high-resolution MS (e.g., Triple TOF™ 5600) to confirm molecular ion [M+H]+ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled during synthesis?

- Methodological Answer :

- Substitution Dominance : Use polar protic solvents (e.g., ethanol) and weak bases (e.g., NaHCO₃) to favor SN1/SN2 mechanisms. Steric effects in tertiary bromides may slow substitution, necessitating longer reaction times .

- Elimination Minimization : Avoid strong bases (e.g., KOtBu) and high temperatures. Monitor byproducts via GC-MS or TLC.

- Case Study : In analogous systems, refluxing 2-bromo-2-methylpentane with NaOEt in ethanol yielded 70% substitution product, while KOtBu in THF produced 85% elimination .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer :

- Replication : Standardize solvent purity, reagent stoichiometry, and equipment (e.g., inert atmosphere for radical bromination).

- Data Cross-Validation : Compare NMR shifts with computational predictions (DFT) or databases like PubChem. For example, conflicting melting points may arise from impurities; recrystallize in hexane/ethyl acetate mixtures.

- Error Analysis : Use structural analogs (e.g., 5-Bromo-2-oxindole, mp 219–221°C ) to validate thermal properties.

Q. How does steric and electronic configuration influence the compound’s stability in acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tertiary alcohol may undergo dehydration to form alkenes (E1 mechanism) under strong acids (e.g., H₂SO₄). Monitor via TLC (hexane:EtOAc).

- Basic Conditions : Base-induced elimination (E2) is likely due to adjacent bromine and methyl groups. Stabilize by storing at 0–6°C in amber vials to prevent light-induced degradation .

Q. What advanced analytical methods quantify trace impurities or degradation products?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate brominated byproducts.

- X-ray Crystallography : Resolve structural ambiguities; applicable if single crystals are obtainable (e.g., 5-Bromo-2-oxindole crystallizes in orthorhombic systems ).

- Kinetic Studies : Employ stopped-flow techniques to monitor rapid bromination intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.